Zinc dithizonate

Description

Properties

CAS No. |

36539-81-8 |

|---|---|

Molecular Formula |

C26H24N8S2Zn+2 |

Molecular Weight |

578.0 g/mol |

IUPAC Name |

zinc;phenyl-[[phenyldiazenyl(sulfoniumylidene)methyl]amino]azanide |

InChI |

InChI=1S/2C13H12N4S.Zn/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10H,(H2,14,15,16,17,18);/q;;+2 |

InChI Key |

RBYPPRDUYHBQCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc dithizonate is typically synthesized by reacting zinc salts (such as zinc sulfate or zinc acetate) with dithizone in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled pH conditions, usually in a slightly alkaline medium to ensure the complete formation of the complex .

Industrial Production Methods: While there is limited information on large-scale industrial production, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes. Supercritical CO2 extraction has also been explored as an environmentally friendly method for extracting this compound from aqueous solutions .

Chemical Reactions Analysis

Types of Reactions: Zinc dithizonate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the zinc ion can change its oxidation state.

Substitution: Ligand exchange reactions where dithizone can be replaced by other ligands.

Isomerization: Thermal and photo-induced isomerization between different structural forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various ligands such as thiocyanate or dicyanamide can be introduced under controlled conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .

Scientific Research Applications

Analytical Chemistry Applications

Zinc dithizonate is primarily utilized in analytical chemistry for the determination of trace metals. Its ability to form stable, colored chelate complexes with zinc and other metals allows for effective separation and quantification.

Spectrophotometric Determination

This compound is employed in spectrophotometric methods to detect zinc concentrations in various samples. The intense color of the zinc-dithizonate complex facilitates its quantification through absorbance measurements.

| Measurement Method | Detection Limit | Application |

|---|---|---|

| Spectrophotometry | Microgram level | Water analysis, food safety |

A study highlighted the use of liquid-liquid extraction techniques involving this compound for the preconcentration of trace metals, which enhances detection sensitivity in environmental samples .

Chromatographic Techniques

Chromatography techniques have also been adapted to utilize this compound for the separation of metal ions. Thin-layer chromatography (TLC) and column chromatography are commonly employed to isolate metal complexes from complex matrices.

| Technique | Metal Ion | Matrix |

|---|---|---|

| Thin-layer chromatography | Zinc | Environmental samples |

| Column chromatography | Lead | Biological samples |

Biological Applications

This compound plays a crucial role in biological research, particularly in studying zinc dynamics within cells.

Dithizone Staining for Zinc Detection

Dithizone staining is a widely used method for detecting intracellular zinc levels. This technique has been pivotal in evaluating insulin-producing cells (IPCs) derived from pluripotent stem cells, as changes in zinc concentration correlate with cellular maturation .

| Cell Type | Zinc Detection Method | Findings |

|---|---|---|

| Insulin-producing cells | Dithizone staining | Correlation between Zn2+ dynamics and IPC maturation status |

A study demonstrated that zinc ion dynamics during IPC differentiation could serve as a non-destructive method to assess cell maturity, indicating the potential of this compound in regenerative medicine .

Genetic Analysis

In genetic studies, this compound is used as a counterselection marker for auxotrophic genes in Saccharomyces cerevisiae. The staining method reveals nutritional stress responses by imparting a bright red color to cells lacking specific marker genes .

Environmental Applications

This compound's ability to form stable complexes makes it valuable for environmental monitoring.

Metal Contamination Assessment

The compound is utilized in assessing metal contamination in water bodies. By quantifying metal concentrations through spectrophotometric methods, researchers can evaluate the extent of pollution and its potential impact on ecosystems.

| Pollutant | Detection Method | Environmental Impact |

|---|---|---|

| Lead | This compound assay | Toxicity to aquatic life |

| Cadmium | Liquid-liquid extraction | Bioaccumulation in food chains |

Case Study 1: Trace Metal Analysis in Water Samples

A research project conducted by the University of Cape Town utilized this compound for analyzing trace metals in freshwater systems. The study successfully detected low concentrations of heavy metals using liquid-liquid extraction techniques combined with spectrophotometric measurements .

Case Study 2: Zinc Dynamics in Stem Cell Research

A recent investigation into insulin-producing cells highlighted how changes in zinc ion concentrations reflect cellular maturity during differentiation processes. This study employed dithizone staining to visualize and quantify zinc levels over time, providing insights into cellular development pathways .

Mechanism of Action

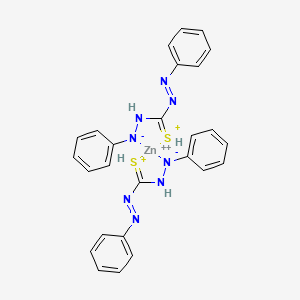

The mechanism of action of zinc dithizonate involves its ability to form stable complexes with metal ions. The dithizone ligand coordinates with the zinc ion through its nitrogen and sulfur atoms, forming a chelate complex. This complex can undergo photo-induced isomerization, leading to changes in its optical properties. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with the zinc-dithizone complex .

Comparison with Similar Compounds

Lead Dithizonate (Pb(HDz)₂)

Cadmium Dithizonate (Cd(HDz)₂)

Mercury Dithizonate (Hg(HDz)₂)

- Spectral Properties: Exhibits absorption maxima at 490 nm (cis isomer) and 610 nm (trans isomer), with reversible photo-isomerization enabling applications in nonlinear optics and sensors .

- Colorimetric Detection : Forms an orange complex upon contact with Hg²⁺, allowing rapid semi-quantitative detection (1–10 mg/L) using PTFE membranes .

- Polymer Interactions: Shows solvent-dependent isomerization kinetics in poly(methyl methacrylate) films, with nonlinear refractive indices exploitable in optical devices .

Selenium-Dithizonate Complex

Copper Dithizonate (Cu(HDz)₂)

- Extraction : Requires low pH (1–1.2) for selective separation from zinc, followed by post-extraction treatments like anion exchange .

Structural and Chemical Properties

Q & A

Q. How to quantify zinc using dithizone-based spectrophotometric methods?

Zinc dithizonate exhibits distinct absorption maxima (e.g., 620 nm in CCl₄) for spectrophotometric quantification . A calibration curve is established using zinc chloride standards (4–50 μg), extracted under controlled pH (~4.8) with thiosulfate to suppress interference from Pb, Cu, and Cd . Rigorous control of extraction time, solvent volume, and pH ensures reproducibility (within 2% error at 620 nm) .

Q. What are the critical steps in preparing this compound complexes?

this compound can be synthesized via solvent extraction:

- Mix aqueous Zn²⁺ solutions with 0.05% (w/v) dithizone in chloroform.

- Shake vigorously, separate the organic phase, and evaporate the solvent.

- Store the complex in a desiccator over anhydrous CaCl₂ to prevent hydrolysis . For solid-state studies, precipitation in ketone or direct crystallization methods are employed .

Q. How to minimize interference from other metals during this compound extraction?

Use thiosulfate to mask Pb, Cu, Ag, and Hg in acidic solutions (pH ~4.8) . Sequential extraction with pH adjustment or selective chelators (e.g., EDTA for Cd) improves specificity. For geochemical samples, ensure strict pH control and validate recovery rates using spiked standards .

Advanced Research Questions

Q. How do solvent viscosity and pressure affect the thermal isomerization of this compound?

In viscous solvents (e.g., glycerol triacetate), external pressure retards isomerization due to slow solvent thermal fluctuations, deviating from transition state theory. Rate constants correlate with solvent viscosity (rationalized via a two-dimensional reaction coordinate model). Non-viscous solvents (e.g., methylcyclohexane) show minimal pressure dependence .

Q. What structural insights can be gained from X-ray diffraction (XRD) studies of this compound?

XRD reveals two monoclinic polymorphs (α and β) of Zn(HDz)₂ with similar Zn coordination (N,S-chelation) but distinct lattice parameters:

- α-form : P2₁/c, a = 7.887 Å, b = 22.40 Å, c = 15.324 Å, β = 92.82°.

- β-form : P2₁/c, a = 7.607 Å, b = 15.66 Å, c = 22.76 Å, β = 94.97°. Both forms exhibit near-identical Zn–S (2.26–2.27 Å) and Zn–N (2.05–2.08 Å) bond lengths, confirming tetrahedral coordination .

Q. How does this compound interact with enzymes like carbonic anhydrase?

this compound inhibits carbonic anhydrase by adsorbing onto colloidal particles, reducing enzyme activity by 20–30%. This non-specific inhibition (shared with Pb/Cd dithizonates) contrasts with thiocyanate’s mechanism, which involves direct Zn²⁺ complexation .

Q. What advanced techniques are used for thermal and elemental analysis of this compound?

- Thermogravimetry (TG) : Quantify ligand loss at 20°C/min in air (5 mL/min flow rate).

- Elemental analysis : CHNS microanalysis confirms stoichiometry (e.g., Zn:C:N:S ratios).

- Complexometric titration : Post-digestion with HNO₃/H₂O₂, titrate Zn²⁺ with EDTA .

Methodological Considerations

- Contradiction Handling : Discrepancies in extraction solvents (CCl₄ vs. CHCl₃) arise from solubility differences; validate based on target matrix .

- Data Reproducibility : Control water content during flash photolysis to mitigate decay rate variations (up to 20% error) .

- Speciation Analysis : Use dithizone’s high log K values to displace Zn²⁺ from weak organic complexes (e.g., plant tissues) for speciation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.